molecular formula C18H18ClN3O2S B2435560 5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 748793-44-4

5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2435560
CAS No.: 748793-44-4
M. Wt: 375.87
InChI Key: AOIPVFTVXPSFMG-UHFFFAOYSA-N
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Description

5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both phenyl and triazole moieties in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.

    Introduction of the phenyl groups: The phenyl groups can be introduced via nucleophilic substitution reactions using appropriate phenyl halides.

    Final assembly: The final compound is obtained by coupling the triazole intermediate with 4-chloro-2-methylphenol and 4-ethoxyphenyl halide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have identified 5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol as a promising candidate in the development of new antimicrobial agents.

Case Studies

  • In Vitro Antimicrobial Testing : A study conducted by Gümrükçüoğlu et al. (2023) synthesized a series of triazole derivatives, including this compound. The compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains using agar-well diffusion methods. Results indicated significant inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans .
  • Comparison with Standard Antimicrobials : In comparative studies, the synthesized triazole derivative exhibited superior activity compared to conventional antifungals like fluconazole, suggesting its potential as an alternative treatment option .

Pharmaceutical Applications

The compound is also being explored for its potential use in pharmacology due to its favorable pharmacokinetic properties.

Drug Development

Several studies have indicated that modifications on the triazole ring can lead to enhanced bioavailability and reduced toxicity. The ethoxy and chloro substituents are particularly noted for improving solubility and stability in biological systems.

Targeted Therapies

Research has focused on utilizing this compound in targeted therapies for fungal infections resistant to existing treatments. Its ability to selectively inhibit fungal growth while sparing human cells makes it a valuable candidate for further development .

Table: Summary of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityInhibition of bacterial and fungal growthSignificant activity against S. aureus and C. albicans
Pharmaceutical DevelopmentPotential for drug formulation with improved bioavailabilityEnhanced solubility due to substituents
Targeted TherapySelective inhibition of pathogensReduced toxicity to human cells

Mechanism of Action

The mechanism of action of 5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The phenyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-chloro-2-methylphenoxymethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and ethoxy substituents on the phenyl rings can significantly influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.

Biological Activity

5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

The chemical formula of this compound is C18H18ClN3O2SC_{18}H_{18}ClN_3O_2S with a molecular weight of approximately 375.87 g/mol. Its structure features a triazole ring substituted with various functional groups that contribute to its biological activities.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. For instance, in a study evaluating various S-substituted derivatives of triazole-3-thiols, compounds demonstrated activity against several strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) for the most active derivatives ranged from 31.25 to 62.5 μg/mL .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget StrainMIC (μg/mL)MBCK (μg/mL)
Compound AE. coli31.2562.5
Compound BS. aureus62.5125
Compound CP. aeruginosa31.2562.5

Anticancer Potential

The anticancer activity of triazole derivatives has been extensively studied. A recent 3D QSAR analysis indicated that certain substituted triazoles possess significant anticancer potential due to their ability to interact with biological targets through steric and electrostatic interactions . The study showed a high correlation coefficient (0.9334), suggesting a strong relationship between structural features and biological activity.

Case Study: Anticancer Activity Evaluation

In a study involving various triazole derivatives, the compound exhibited selective cytotoxic effects on cancer cell lines while showing minimal toxicity on normal cells . The mechanism of action was linked to apoptosis induction at the mitochondrial level.

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazole derivatives indicates that modifications at specific positions on the triazole ring can significantly enhance biological activity. Substituents at the 3rd and 5th positions have been associated with increased potency against various pathogens and cancer cells .

Properties

IUPAC Name

3-[(4-chloro-2-methylphenoxy)methyl]-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-3-23-15-7-5-14(6-8-15)22-17(20-21-18(22)25)11-24-16-9-4-13(19)10-12(16)2/h4-10H,3,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIPVFTVXPSFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=C(C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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